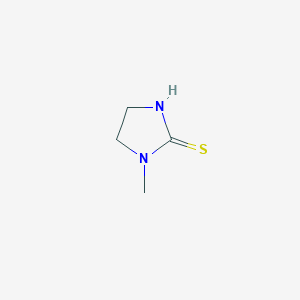

1-Methylimidazolidine-2-thione

Übersicht

Beschreibung

1-Methylimidazolidine-2-thione is a heterocyclic compound that has been explored in various chemical contexts. It is notable for its interactions with various metals and its potential applications in different fields of chemistry.

Synthesis Analysis

- The synthesis of 1-Methylimidazolidine-2-thione involves reactions with cadmium(II) halides, forming complexes with different stoichiometries (Bell et al., 2004).

- It reacts with molecular iodine to form specific crystalline structures, indicating its reactivity and potential for forming diverse complexes (Chernov'yants et al., 2008).

Molecular Structure Analysis

- X-ray diffraction has been used to determine the crystal and molecular structure of compounds formed by the reaction of 1-Methylimidazolidine-2-thione with other chemicals, revealing insights into its molecular geometry and bonding characteristics (Chernov'yants et al., 2008).

Chemical Reactions and Properties

- 1-Methylimidazolidine-2-thione forms complexes with various metals, including cadmium, mercury, and nickel, demonstrating its versatility and potential for use in coordination chemistry (Raper & Nowell, 1980).

Physical Properties Analysis

- The physical properties of 1-Methylimidazolidine-2-thione, such as solubility and crystallinity, can be inferred from its reactions and the resultant compounds' characteristics. For example, the formation of insoluble complexes with cadmium(II) halides suggests limited solubility in certain solvents (Bell et al., 2004).

Chemical Properties Analysis

- Its ability to form stable complexes with different stoichiometries and in various solvent conditions highlights its reactive nature and potential as a ligand in coordination chemistry (Bell et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of Methimazole

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1-Methylimidazolidine-2-thione is used in the synthesis of methimazole, a widely used antithyroid drug .

- Methods of Application : The formation of methimazole is achieved by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or by the reaction of 1-methylthiourea excess and glyoxal .

- Results or Outcomes : A new method for the synthesis of methimazole from available reagents, 1-Me-DHIT and 1-methylthiourea, was proposed .

Modulation of Fe/Co Dual Metal Catalysts

- Scientific Field : Material Science and Chemistry

- Application Summary : 1-Methylimidazolidine-2-thione is used in the modulation of Fe/Co dual metal catalysts for efficient acidic oxygen reduction in Proton Exchange Membrane Fuel Cells (PEMFCs) .

- Methods of Application : The spatial sulfur (S)–bridge ligands in 1-methylimidazolidine-2-thione are used to regulate the coordination environment of Fe-Co-N dual-metal centers .

- Results or Outcomes : The Spa-S-Fe,Co/NC catalyst showed remarkably enhanced oxygen reduction reaction (ORR) performance with a half-wave potential (E1/2) of 0.846 V and satisfactory long-term durability in acidic electrolyte .

Additive for Sulfur-Containing Propellants

- Scientific Field : Material Science and Engineering

- Application Summary : 1-Methylimidazolidine-2-thione can be used as an additive for sulfur-containing propellants to improve the performance of rubber and extend its service life .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione as an additive can potentially enhance the performance and longevity of sulfur-containing propellants .

Antimicrobial and Antifungal Agent

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Imidazolidine-2-thione derivatives, including 1-Methylimidazolidine-2-thione, have been reported to exhibit antimicrobial and antifungal activities .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione as an antimicrobial and antifungal agent can potentially enhance the effectiveness of treatments for various infections .

Anti-HIV Agent

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Imidazolidine-2-thione derivatives, including 1-Methylimidazolidine-2-thione, have been reported to exhibit anti-HIV activity .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione as an anti-HIV agent can potentially enhance the effectiveness of treatments for HIV .

Photosensitive Material

- Scientific Field : Material Science

- Application Summary : 1-Methylimidazolidine-2-thione can be used as a photosensitive material, with potential applications in photosensitive paper and films .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione as a photosensitive material can potentially enhance the performance of photosensitive paper and films .

Synthesis of Metal Complexes

- Scientific Field : Inorganic Chemistry

- Application Summary : 1-Methylimidazolidine-2-thione and its derivatives can be used to synthesize metal complexes, which have been reported as antimicrobial agents .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione in the synthesis of metal complexes can potentially enhance the effectiveness of treatments for various infections .

Synthesis of Azidonucleosides and Fluoronucleosides

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione in the synthesis of azidonucleosides and fluoronucleosides can potentially enhance the effectiveness of treatments for AIDS .

Synthesis of Anticonvulsant, Antibacterial, Antiviral, Antitumor, Antioxidant, Anti-inflammatory, Antiproliferative, Analgesic, Antidiabetic, Anthelmintic, and Insecticidal Compounds

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Various derivatives of imidazolidine- and tetrahydropyrimidine-2-thione have been synthesized as side and main structural skeletons and evaluated for their anticonvulsant, antibacterial, antiviral, antitumor, antioxidant, anti-inflammatory, antiproliferative, analgesic, antidiabetic, anthelmintic, and insecticidal activities .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The use of 1-Methylimidazolidine-2-thione in the synthesis of these compounds can potentially enhance the effectiveness of treatments for various conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDTDSPQXLQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158636 | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazolidine-2-thione | |

CAS RN |

13431-10-2 | |

| Record name | Methylethylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLETHYLENETHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

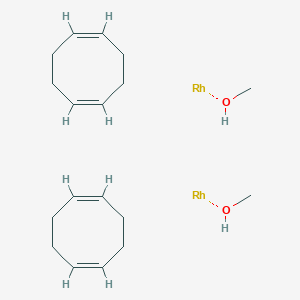

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)